molecular formula C10H11NO3 B2418090 Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate CAS No. 1280665-55-5

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate

Cat. No. B2418090
M. Wt: 193.202
InChI Key: JBOBMHKYAWLBMJ-UHFFFAOYSA-N
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Description

“Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” is a chemical compound with the CAS Number: 1280665-55-5 . It has a molecular weight of 193.2 . The IUPAC name for this compound is the same as the common name .


Synthesis Analysis

While specific synthesis methods for “Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” were not found, benzofuran compounds in general can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in various synthetic routes. For instance, it is involved in the synthesis of methyl 5-aminopyrrole-3-carboxylates, leading to the production of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate significant reactivity, indicating the compound's role in creating pyrrole-containing products through various chemical reactions (Galenko et al., 2019).

Catalytic Processes and Discovery

  • Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate plays a role in the discovery and development of novel catalytic processes. A study utilized artificial intelligence to explore synthetic routes for a common intermediate, leading to the efficient assembly of bioactive benzofurans. This highlights the compound's importance in facilitating new synthetic strategies and catalytic reactions (Takabatake et al., 2020).

Advanced Organic Synthesis

  • It serves as a key intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of 4‐chloro‐7‐ethoxy‐2(3H)‐benzoxazolone‐6‐carboxylic acid, indicating its utility in the preparation of complex organic molecules for potential pharmaceutical applications (Kato & Morie, 1996).

Electrochemical Applications

  • Its derivatives are synthesized through novel electrochemical methods. For instance, the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids showcases its role in electrochemical aryl radical generation and cyclization processes (Senboku et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Benzofuran compounds, such as “Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are considered promising structures in the field of drug discovery, especially in the search for efficient antimicrobial agents . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOBMHKYAWLBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCOC2=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate

Synthesis routes and methods

Procedure details

Methyl 7-nitrobenzofuran-4-carboxylate 1f (820 mg, 3.70 mmol) was dissolved in 150 mL of methanol in an ice-water bath, added with (164 mg, 10%) palladium/carbon, methanol (0.3 mL). The resulting solution was subjected to hydrogenation for 16 hours at 3 atmosphere at room temperature. The resulting mixture was filtered and washed with 50 mL of methanol, concentrated under reduced pressure. The crude residue was recrystallised by the mixture solvent of 25 mL ethyl acetate and n-hexane (V/V=1:4) to obtain the title compound methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1g (446 mg, yield: 62.0%) as a gray solid.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two

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